4,4'-(Phenylazanediyl)di(benzene-1,2-diol)
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Overview
Description
4,4’-(Phenylazanediyl)di(benzene-1,2-diol) is an organic compound that belongs to the class of dihydroxybenzenes It consists of two benzene rings, each substituted with two hydroxyl groups (-OH) and connected by a phenylazanediyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylazanediyl)di(benzene-1,2-diol) typically involves the reaction of 4,4’-diaminodiphenylamine with catechol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Phenylazanediyl)di(benzene-1,2-diol) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Phenylazanediyl)di(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,4’-(Phenylazanediyl)di(benzene-1,2-diol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(Phenylazanediyl)di(benzene-1,2-diol) involves its interaction with various molecular
Properties
CAS No. |
531513-68-5 |
---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-(N-(3,4-dihydroxyphenyl)anilino)benzene-1,2-diol |
InChI |
InChI=1S/C18H15NO4/c20-15-8-6-13(10-17(15)22)19(12-4-2-1-3-5-12)14-7-9-16(21)18(23)11-14/h1-11,20-23H |
InChI Key |
JJRACKGBJCXYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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